molecular formula C13H19ClINO B1397710 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220020-08-5

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1397710
CAS No.: 1220020-08-5
M. Wt: 367.65 g/mol
InChI Key: GRMCVEQDGHZPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This benzyloxy piperidine-based compound serves as a key intermediate for investigating G-protein-coupled receptors (GPCRs) . Piperidine ether derivatives are extensively explored for their potential as multiple-targeting ligands, particularly in the context of neurodegenerative diseases . For instance, structurally related compounds have been designed to act as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual-action approach aims to enhance cognitive function by modulating neurotransmitter release in the brain, offering a promising strategy for conditions such as Alzheimer's disease . Furthermore, closely related 3- or 4-benzyloxypiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor (D4R) . Due to the distribution of D4R in the brain, such compounds are valuable tools for studying their modulatory role in the cortico-basal ganglia network and their potential implication in disorders like Parkinson's disease . Researchers can utilize this compound to develop novel, selective receptor antagonists with potential improvements in metabolic stability, advancing the study of complex central nervous system functions .

Properties

IUPAC Name

4-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMCVEQDGHZPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The primary route involves a Williamson ether synthesis between 4-piperidinylmethanol and 4-iodobenzyl halides (e.g., chloride or bromide) in the presence of a strong base (e.g., NaOH or K₂CO₃). The reaction proceeds via an SN2 mechanism:

  • Deprotonation : The hydroxyl group of 4-piperidinylmethanol is deprotonated to form an alkoxide.
  • Ether Formation : The alkoxide attacks the electrophilic carbon of 4-iodobenzyl chloride, forming the ether linkage.
  • Salt Formation : The product is treated with HCl to yield the hydrochloride salt.

Typical Conditions :

  • Solvents: DMF, THF, or toluene.
  • Temperature: 60–100°C.
  • Reaction Time: 6–24 hours.

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency:

  • Advantages : Improved heat transfer, reduced reaction time, and higher purity.
  • Parameters :
    • Flow rate: 0.5–2 mL/min.
    • Temperature: 80–120°C.
    • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).

Purification and Isolation

Post-synthesis steps include:

  • Crystallization : The crude product is recrystallized from ethanol or methanol/tert-butyl methyl ether mixtures.
  • Activated Carbon Filtration : Removes impurities by heating the product in ethanol and filtering through activated carbon.
  • Drying : Vacuum drying at 35–45°C ensures residual solvent removal.

Yield Optimization :

  • Solvent Ratios : Methanol:tert-butyl methyl ether (1:2) achieves >80% yield.
  • Temperature Control : Cooling to 0–5°C during crystallization maximizes product recovery.

Research Findings

Reaction Kinetics

  • Base Selection : Diisopropylethylamine (DIPEA) minimizes side reactions compared to triethylamine.
  • Halide Reactivity : 4-Iodobenzyl bromide offers faster reaction rates than chloride but requires stricter moisture control.

Industrial Scalability

  • Flow Chemistry : Reduces batch variability and achieves 90–95% conversion in ≤2 hours.
  • Cost Efficiency : Continuous processes lower solvent consumption by 40% compared to batch methods.

Comparative Analysis of Methods

Parameter Batch Synthesis Continuous Flow
Yield 75–85% 85–95%
Purity ≥98% ≥99%
Scalability Limited to 10 kg/batch >100 kg/day
Solvent Waste High Low

Challenges and Solutions

  • Challenge : Hydrolysis of 4-iodobenzyl halides in polar solvents.
    Solution : Use anhydrous solvents and inert atmospheres.
  • Challenge : Piperidine ring oxidation during prolonged heating.
    Solution : Optimize reaction time and add antioxidants like BHT.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The iodine atom on the benzyl ring can be oxidized to form iodoarenes.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of benzyl piperidine derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.

Major Products Formed:

  • Iodoarenes: Resulting from oxidation reactions.

  • Benzyl piperidine derivatives: Resulting from reduction reactions.

  • Substituted derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : The iodine atom can be oxidized to form iodoarenes.
  • Reduction : The compound can be reduced to yield benzyl piperidine derivatives.
  • Substitution : The iodine atom can be replaced with other functional groups such as amines or alcohols.

Biology

The biological applications of this compound are particularly noteworthy:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, indicating its possible use in treating conditions like arthritis.
  • Receptor Binding Assays : The compound is utilized in receptor binding assays to explore its interaction with neurotransmitter receptors, which is crucial for understanding its pharmacological effects .
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, warranting further investigation for potential therapeutic applications in infectious diseases.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for synthesizing various derivatives that are employed in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

A recent study investigated the structure-activity relationship (SAR) of piperidine derivatives, including this compound, as inhibitors of specific enzymes. The research demonstrated that modifications to the piperidine ring could enhance inhibitory potency against target enzymes involved in metabolic pathways .

Case Study 2: Receptor Modulation

Research focusing on receptor modulation highlighted the compound's ability to interact with neurotransmitter receptors. This interaction was shown to influence signaling pathways associated with mood regulation and cognitive functions, suggesting potential applications in neuropharmacology .

Case Study 3: Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains. These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Substituted Piperidine Derivatives

Key Observations :

  • Halogen vs.
  • Ether vs. Amine Linkages : Ether linkages (as in the target compound) reduce basicity compared to amine-containing analogs (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl), altering pharmacokinetics .

Key Observations :

  • Shared Synthetic Routes: Many piperidinylmethyl derivatives utilize coupling reactions (e.g., Sonogashira) or alkylation of brominated precursors .
  • Iodine-Specific Challenges : The 4-iodobenzyl group may require specialized handling due to iodine’s sensitivity to light and oxidative conditions .

G-Quadruplex DNA Binding

  • N-(4-Piperidinylmethyl)amine Derivatives : Stabilize c-myc/c-Kit G-quadruplex structures, with IC₅₀ values in the low micromolar range .

Antimicrobial Activity

  • LpxC Inhibitors : Compounds like 4-(4-iodobenzyl)morpholine exhibit Gram-negative antibacterial activity by targeting lipid A biosynthesis .
  • Chlorophenyl Derivatives : 4-(4-Chlorophenyl)-4-ethylpiperidine HCl shows weaker antimicrobial effects, highlighting the iodine group’s advantage in bacterial enzyme inhibition .

Biological Activity

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride, a compound with the CAS number 1220020-08-5, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its biological significance, particularly in pharmacology. The presence of the iodine atom enhances its reactivity and potential interaction with biological targets.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC13H18ClIN
Molecular Weight325.65 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory pathways, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antinociceptive Effects : Research has indicated that derivatives of piperidine compounds can exhibit significant antinociceptive (pain-relieving) properties. For instance, a study demonstrated that piperidine derivatives could reduce pain responses in animal models through central mechanisms .
  • Anti-inflammatory Properties : In vitro studies have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in managing chronic inflammatory conditions .
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, this compound may also provide protective effects against neuronal damage in models of neurodegenerative diseases .

Case Studies and Research Findings

  • Case Study on Pain Management :
    • A study published in Clinical Medicine evaluated the efficacy of piperidine derivatives in managing pain associated with neuropathic conditions. Results showed significant reduction in pain scores when administered to experimental models .
  • Anti-inflammatory Research :
    • A recent investigation into the anti-inflammatory properties of piperidine derivatives highlighted their ability to inhibit nitric oxide production in activated macrophages, indicating their potential as anti-inflammatory agents .
  • Neuroprotective Applications :
    • Research indicated that certain piperidine derivatives could inhibit acetylcholinesterase, an enzyme linked to neurodegeneration. This suggests that this compound could have implications for Alzheimer's disease treatment .

Q & A

Q. What are optimized synthetic routes for 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction using 4-iodobenzyl bromide and 4-piperidinylmethyl ether precursors under basic conditions (e.g., triethylamine) at 50–80°C achieves moderate yields (~59–88%) . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (EtOAc or MeCN), and reaction time (12 h to 3 days). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., δ 7.83 ppm for iodobenzyl protons) and aliphatic piperidine/methylene signals .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 167.3 [M+H]⁺ for intermediates) .
  • HPLC : Monitor purity using C18 columns with methanol/buffer mobile phases (e.g., 65:35 methanol:sodium acetate) at pH 4.6 .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The hydrochloride salt is hygroscopic and prone to decomposition under extreme pH (>10) or prolonged exposure to heat (>100°C). Store at 2–8°C in airtight containers with desiccants. Stability assays using accelerated degradation studies (40°C/75% RH for 6 months) and pH-dependent solubility tests are recommended .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with G-quadruplex DNA structures?

Molecular docking and molecular dynamics simulations (e.g., using AutoDock Vina or Schrödinger Suite) can model binding to c-myc/c-Kit G-quadruplex promoters. Focus on piperidine and iodobenzyl motifs for stacking interactions with guanine tetrads. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd values) .

Q. What experimental strategies address low aqueous solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Salt formation : Explore alternative counterions (e.g., sulfate, citrate) to enhance solubility.
  • Nanoparticle encapsulation : Employ liposomal or PLGA formulations for sustained release .

Q. How does this compound inhibit sphingosine kinase (SK) activity, and what assays confirm its mechanism?

The piperidinylmethyl ether moiety may compete with ATP-binding sites in SK1/SK2 isoforms. Use:

  • Radiometric assays : Measure [γ-<sup>32</sup>P]ATP incorporation into sphingosine.
  • Western blotting : Monitor downstream ceramide/S1P ratio changes in cell lysates .

Q. What are the challenges in differentiating its activity from structurally similar analogs (e.g., 4-ethyl pentedrone hydrochloride)?

Perform comparative SAR studies:

  • Receptor binding assays : Test selectivity for serotonin/dopamine transporters vs. off-target GPCRs.
  • Metabolic stability : Use liver microsomes to compare CYP450-mediated degradation rates .

Methodological Considerations

Q. How to resolve discrepancies in biological activity data across studies?

  • Dose-response normalization : Account for batch-to-batch purity variations via LC-MS validation.
  • Cell line validation : Use STR profiling to confirm genetic stability in in vitro models .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent side reactions.
  • Low-temperature coupling : Perform Suzuki-Miyaura reactions at 0°C to stabilize iodoarene intermediates .

Q. How to design a robust pharmacokinetic profile study for this compound?

  • ADME assays : Measure plasma protein binding (equilibrium dialysis), hepatic clearance (microsomal t½), and blood-brain barrier permeability (PAMPA).
  • In vivo models : Use Sprague-Dawley rats for IV/PO dosing and LC-MS/MS for bioavailability quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 2
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.